

In Vitro Characterization of UMB103: A Novel E3 Ubiquitin Ligase Inhibitor

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Compound of Interest

Compound Name: UMB103

Cat. No.: B1193776

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This technical guide provides a comprehensive overview of the in vitro characterization of **UMB103**, a novel small molecule inhibitor of the E3 ubiquitin ligase, LIGASE-X. The data presented herein demonstrates the potency, selectivity, and cellular activity of **UMB103**, establishing its potential as a promising therapeutic candidate.

Quantitative Data Summary

The in vitro activity of **UMB103** was assessed through a series of biochemical and cellular assays. The key quantitative data are summarized in the table below, providing a clear comparison of its potency and selectivity.

Assay Type	Target/Cell Line	Parameter	Value
Biochemical Assay	LIGASE-X	IC50	15 nM
Binding Assay	LIGASE-X	Kd	5 nM
Cellular Assay	Cancer Cell Line A	EC50	100 nM
Cellular Assay	Cancer Cell Line B	EC50	250 nM
Kinase Panel Screen	100 Kinases	% Inhibition at 1 μ M	< 10% for all kinases

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable replication and further investigation.

Biochemical LIGASE-X Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **UMB103** against the enzymatic activity of LIGASE-X.

Materials:

- Recombinant human LIGASE-X enzyme
- Ubiquitin-activating enzyme (E1)
- Ubiquitin-conjugating enzyme (E2)
- Fluorescently labeled ubiquitin
- Substrate protein of LIGASE-X
- Assay buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
- ATP
- **UMB103** compound
- 384-well assay plates
- Plate reader capable of measuring fluorescence polarization

Procedure:

- A serial dilution of **UMB103** was prepared in DMSO and then diluted in assay buffer.
- The LIGASE-X enzyme, E1, E2, and substrate protein were mixed in the assay buffer.

- The **UMB103** dilution or DMSO (vehicle control) was added to the enzyme mixture and incubated for 30 minutes at room temperature.
- The ubiquitination reaction was initiated by adding a mixture of fluorescently labeled ubiquitin and ATP.
- The reaction was allowed to proceed for 60 minutes at 37°C.
- The reaction was stopped by the addition of a stop buffer containing EDTA.
- Fluorescence polarization was measured using a plate reader.
- The IC50 value was calculated by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay

Objective: To determine the half-maximal effective concentration (EC50) of **UMB103** on the viability of cancer cell lines.

Materials:

- Cancer Cell Line A and Cancer Cell Line B
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **UMB103** compound
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- 96-well clear-bottom white plates
- Luminometer

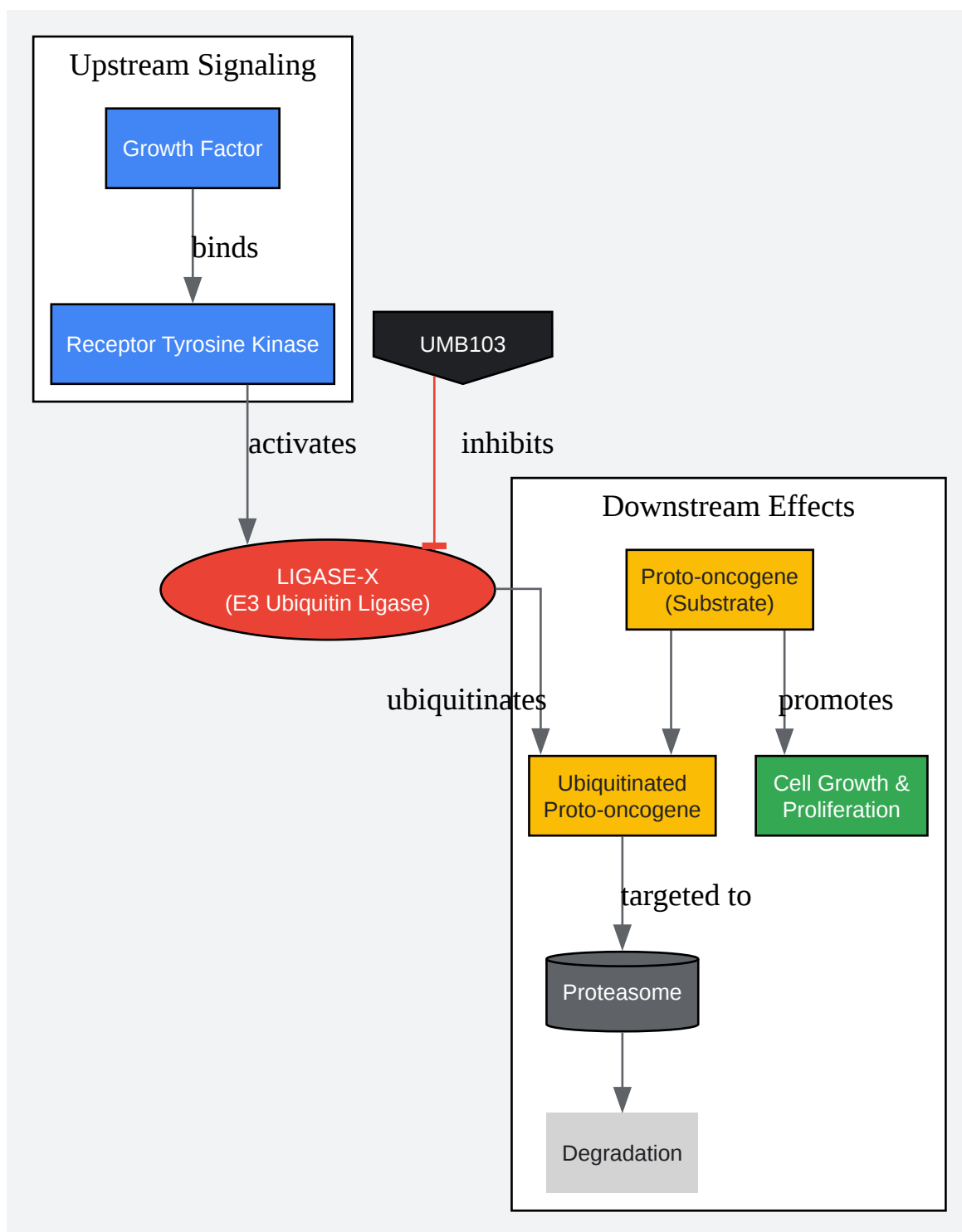
Procedure:

- Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

- A serial dilution of **UMB103** was prepared in the complete cell culture medium.
- The medium from the cell plates was removed, and the **UMB103** dilutions were added to the respective wells. A vehicle control (DMSO) was also included.
- The plates were incubated for 72 hours at 37°C in a humidified incubator with 5% CO₂.
- After the incubation period, the plates were equilibrated to room temperature for 30 minutes.
- The CellTiter-Glo® reagent was added to each well according to the manufacturer's instructions.
- The contents were mixed on an orbital shaker for 2 minutes to induce cell lysis.
- The plates were incubated at room temperature for an additional 10 minutes to stabilize the luminescent signal.
- Luminescence was measured using a luminometer.
- The EC₅₀ value was calculated by normalizing the data to the vehicle control and fitting to a dose-response curve.

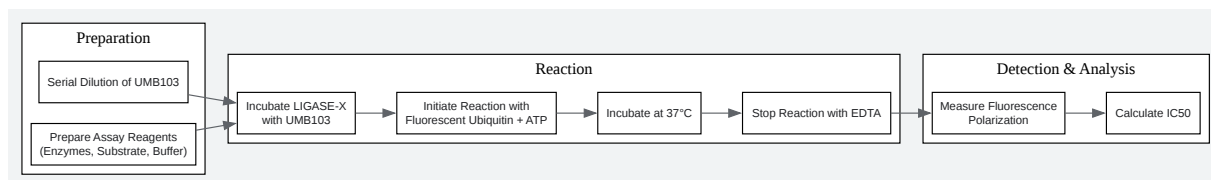
Visualizations

The following diagrams illustrate the proposed signaling pathway of LIGASE-X, the experimental workflow for its inhibition assay, and the workflow for the cell viability assay.



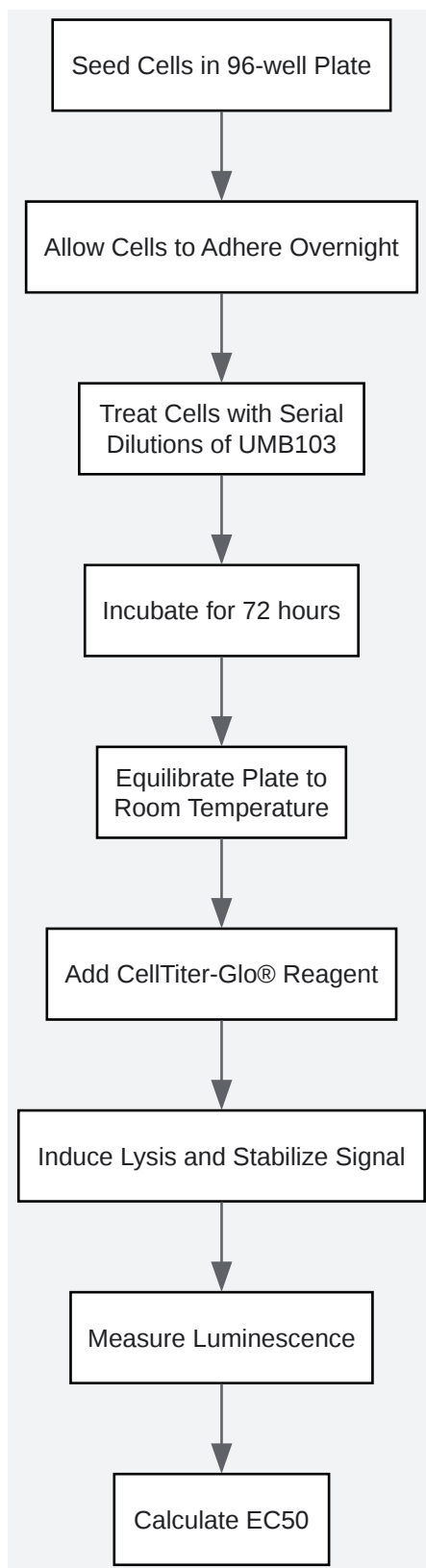
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Caption: Proposed signaling pathway of LIGASE-X and the inhibitory action of **UMB103**.



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Caption: Experimental workflow for the biochemical LIGASE-X inhibition assay.



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Caption: Experimental workflow for the cell-based viability assay.

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